molecular formula C14H22O2 B7815871 4-n-Pentoxy-3,5-dimethylbenzyl alcohol

4-n-Pentoxy-3,5-dimethylbenzyl alcohol

Cat. No.: B7815871
M. Wt: 222.32 g/mol
InChI Key: WSRKOYRSDUVGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-n-Pentoxy-3,5-dimethylbenzyl alcohol is an organic compound with the molecular formula C₁₄H₂₂O₂. It is characterized by a benzene ring substituted with a pentoxy group at the 4-position and two methyl groups at the 3- and 5-positions, along with a benzyl alcohol functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-n-pentoxy-3,5-dimethylbenzyl alcohol typically involves the following steps:

  • Benzene Derivative Preparation: Starting with benzene, a series of reactions introduce the desired substituents.

  • Oxidation: The benzene derivative undergoes oxidation to introduce the alcohol functional group.

  • Substitution Reactions: Further substitution reactions introduce the pentoxy group and methyl groups at the appropriate positions.

Industrial Production Methods: In an industrial setting, the compound is produced through a combination of chemical reactions and purification processes. Large-scale synthesis often involves the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-n-Pentoxy-3,5-dimethylbenzyl alcohol can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding aldehyde or carboxylic acid.

  • Reduction: Reduction of the alcohol group to form the corresponding alkane.

  • Substitution: Replacement of the pentoxy group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 4-n-Pentoxy-3,5-dimethylbenzaldehyde or 4-n-Pentoxy-3,5-dimethylbenzoic acid.

  • Reduction: 4-n-Pentoxy-3,5-dimethylbenzylane.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

4-n-Pentoxy-3,5-dimethylbenzyl alcohol has several applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, including antimicrobial properties.

  • Medicine: Studied for its potential therapeutic effects in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-n-pentoxy-3,5-dimethylbenzyl alcohol exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.

Comparison with Similar Compounds

4-n-Pentoxy-3,5-dimethylbenzyl alcohol is similar to other benzyl alcohols and pentoxy-substituted compounds. its unique combination of substituents provides distinct chemical and physical properties. Similar compounds include:

  • Benzyl alcohol: A simpler benzyl alcohol without additional substituents.

  • Pentoxy-substituted benzene derivatives: Compounds with a pentoxy group but different positions or additional substituents.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

(3,5-dimethyl-4-pentoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-4-5-6-7-16-14-11(2)8-13(10-15)9-12(14)3/h8-9,15H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRKOYRSDUVGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.